N-(4-methoxyphenyl)ethane-1,2-diamine
Overview
Description
N-(4-methoxyphenyl)ethane-1,2-diamine (NMPED) is an organic compound that has been studied extensively in the scientific community. It is a colorless, slightly viscous liquid that is soluble in water and alcohol. NMPED has been used in a variety of laboratory experiments and scientific research applications due to its unique properties.
Scientific Research Applications
Summary of the Application
“N-(4-methoxyphenyl)ethane-1,2-diamine” derivatives are used as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). These organic small molecules play a significant role in extracting holes from perovskite to metal electrodes, thus achieving high efficiency of devices .
Methods of Application
Two “N-(4-methoxyphenyl)ethane-1,2-diamine” derivative-based HTMs (CP1 and CP2) with different conjugated π-bridge cores of fused aromatic ring are designed. The properties of these molecules were investigated using DFT and TD-DFT in combination with Marcus theory .
Results or Outcomes
The power conversion efficiency (PCE) of the H101-based PSC device is 14.78%, while the CP1-based PSC shows a better PCE of 15.91%, due to its high hole mobility and uniform smooth film morphology .
2. Application in Cancer Treatment
Summary of the Application
“N-(4-methoxyphenyl)ethane-1,2-diamine” and its modified derivatives have been studied for their potential therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer .
Methods of Application
Structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models, were used to identify promising EGFR/VEGFR-2 inhibitors .
Results or Outcomes
All of the tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations. The highest binding affinities were demonstrated by the MOLb-VEGFR-2 complex (−9.925 kcal/mol) and the MOLg-EGFR complex (−5.032 kcal/mol) .
3. Synthesis of Cu(I) and Ag(I) Complexes
Summary of the Application
“N-(4-methoxyphenyl)ethane-1,2-diamine” has been used to synthesize a new ligand and its Cu(I) and Ag(I) complexes .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of N-Arylbenzene-1,2-diamines
Summary of the Application
“N-(4-methoxyphenyl)ethane-1,2-diamine” is used in the synthesis of N-arylbenzene-1,2-diamines .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes obtained are not detailed in the source .
5. Precursor to Chelation Agents, Drugs, and Agrochemicals
Summary of the Application
“N-(4-methoxyphenyl)ethane-1,2-diamine” is used as a precursor to chelation agents, drugs, and agrochemicals .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes obtained are not detailed in the source .
6. Role in Polymers
Summary of the Application
“N-(4-methoxyphenyl)ethane-1,2-diamine” plays a role in the formation of polymers .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes obtained are not detailed in the source .
7. Synthesis of N’-[(4-methoxyphenyl)methyl]ethane-1,2-diamine
Summary of the Application
“N-(4-methoxyphenyl)ethane-1,2-diamine” is used in the synthesis of “N’-[(4-methoxyphenyl)methyl]ethane-1,2-diamine”, a compound with potential applications in various fields .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes obtained are not detailed in the source .
8. Synthesis of 4-Methoxy-40-substituted-Azobenzenes
Summary of the Application
“N-(4-methoxyphenyl)ethane-1,2-diamine” is used in the synthesis of 4-methoxy-40-substituted-azobenzenes .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes obtained are not detailed in the source .
9. Role in Ethylenediamine Synthesis
Summary of the Application
“N-(4-methoxyphenyl)ethane-1,2-diamine” plays a role in the industrial synthesis of ethylenediamine, a widely used building block in chemical synthesis .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes obtained are not detailed in the source .
properties
IUPAC Name |
N'-(4-methoxyphenyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-12-9-4-2-8(3-5-9)11-7-6-10/h2-5,11H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEIZBNJCZKXFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506198 | |
Record name | N~1~-(4-Methoxyphenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)ethane-1,2-diamine | |
CAS RN |
24455-93-4 | |
Record name | N~1~-(4-Methoxyphenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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